Enniatin B

Beschreibung

This compound has been reported in Fusarium lateritium, Fusarium acuminatum, and other organisms with data available.

Enniatins are mycotoxins that appear in nature as a mixture of cyclohexadepsipeptides produced by bacteria, fungi, and plants. They may be found in contaminated cereal crops. Enniatins have various biological activities and can act as enzyme inhibitors, antifungal and antibacterial agents, and immunomodulatory substances. (L1965, A3055)

Structure

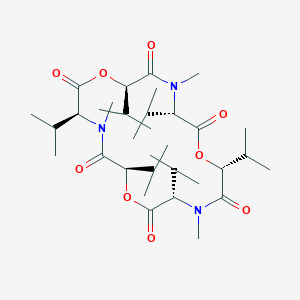

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-VYLWARHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891862 | |

| Record name | Enniatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-13-5 | |

| Record name | Enniatin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H02S2TZR95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enniatin B: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin complex, primarily produced by various species of Fusarium fungi.[1][2] Structurally, it is composed of three alternating units of N-methyl-L-valine and D-α-hydroxyisovaleric acid. This molecule has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal, antifungal, antibacterial, and potent cytotoxic effects against various cancer cell lines.[3] The primary mechanism underlying its bioactivity is its ionophoric nature, enabling it to transport cations across biological membranes, thereby disrupting cellular ion homeostasis.[1][4] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, supported by experimental methodologies and visual representations of its mechanism of action.

Chemical Structure

This compound is a cyclic depsipeptide with the chemical formula C₃₃H₅₇N₃O₉ and a molecular weight of 639.8 g/mol .[5] Its structure consists of a repeating sequence of three N-methyl-L-valine residues and three D-α-hydroxyisovaleric acid residues linked by alternating peptide and ester bonds.[6] This cyclic structure forms a cavity that can selectively bind and transport monovalent cations, such as potassium ions (K⁺), across lipid bilayers.[4]

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for understanding its biological activity, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃₃H₅₇N₃O₉ | [5] |

| Molecular Weight | 639.8 g/mol | [5] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 172-176 °C | [8] |

| Solubility | Soluble in DMSO, ethanol, methanol, DMF. Almost insoluble in water. | [7] |

| LogP (Octanol-Water) | 4.68 | [9] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of this compound is determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.[12]

-

Equilibration: The flask is sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC-MS/MS.[15] The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is its ability to act as an ionophore, which disrupts cellular ion gradients, leading to a cascade of downstream events culminating in cell death.

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

This compound integrates into the cell membrane, forming channels or carrier complexes that facilitate the transport of cations, particularly K⁺, into the cell.[1][4] This influx disrupts the electrochemical gradient across the mitochondrial membrane, leading to its depolarization.[1] Mitochondrial dysfunction triggers the overproduction of reactive oxygen species (ROS), which in turn activates the intrinsic apoptotic pathway through the activation of caspases, such as caspase-3 and caspase-9.[16] Additionally, this compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell proliferation and survival.[3][17] The culmination of these events leads to programmed cell death, or apoptosis. In cases of severe cellular damage, necrosis may also occur.[18]

Experimental Workflow for Cytotoxicity Assessment

A typical workflow to assess the cytotoxic effects of this compound on a cancer cell line is outlined below.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

-

Cell Culture: The selected cancer cell line (e.g., HepG2 human liver cancer cells or Caco-2 human colon cancer cells) is maintained in appropriate culture conditions.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically DMSO, and then diluted to various working concentrations in the cell culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with different concentrations of this compound. A vehicle control (DMSO) and an untreated control are included.

-

Incubation: The treated cells are incubated for various time points (e.g., 24, 48, and 72 hours).

-

Analysis:

-

Cell Viability (MTT Assay): The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability.[19]

-

Apoptosis/Necrosis (Flow Cytometry): Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, apoptotic, and necrotic cells.

-

-

Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound for the specific cell line and exposure time.

Conclusion

This compound is a fascinating mycotoxin with a well-defined chemical structure and a range of physicochemical properties that contribute to its significant biological activities. Its ionophoric nature is the cornerstone of its mechanism of action, leading to cytotoxicity in cancer cells through the induction of apoptosis via mitochondrial-dependent pathways and inhibition of pro-survival signaling. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and its potential applications in drug development. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]

- 3. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enniatin B1 | C34H59N3O9 | CID 11262300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. who.int [who.int]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ira.agroscope.ch [ira.agroscope.ch]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. broadpharm.com [broadpharm.com]

The Ionophoric Properties of Enniatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Enniatin B as an Ionophore

This compound, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, is a well-documented ionophore, a class of molecules that facilitate the transport of ions across lipid membranes.[1][2][3] Its lipophilic nature allows it to readily insert into cell membranes, where it can form complexes with various cations, disrupting the natural ion gradients that are essential for numerous cellular functions.[1][3] This ionophoric activity is considered the primary mechanism behind its wide range of biological effects, including its antibacterial, antifungal, and cytotoxic properties.[1][2]

This compound can transport both monovalent and divalent cations, with a notable preference for potassium ions (K+).[1][3] The established cation selectivity sequence for this compound is:

K⁺ > Ca²⁺ ≥ Na⁺ > Mg²⁺ > Li⁺ [1][3]

The transport of these ions is primarily achieved through a mobile carrier mechanism. This compound molecules form complexes with cations, effectively shielding their charge and allowing the complex to diffuse across the hydrophobic core of the lipid bilayer.[1] Two primary stoichiometric models for these complexes have been proposed: a 1:1 "belted" complex and a 2:1 "sandwich" complex, where one or two this compound molecules encapsulate a single cation, respectively.[4] The formation of these complexes is crucial for the ion transport process.

The disruption of cellular ion homeostasis by this compound has profound consequences, particularly on mitochondria. The influx of K+ into the mitochondrial matrix can lead to swelling, a decrease in the mitochondrial membrane potential (ΔΨm), and the uncoupling of oxidative phosphorylation.[1] These effects can trigger downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[2][4]

Quantitative Data on this compound Ionophoric Activity

The following tables summarize the available quantitative data regarding the ionophoric properties of this compound.

Table 1: Cation Binding and Transport Parameters for this compound

| Parameter | Cation | Value | Method | Reference |

| Stability Constant (log K) | H₃O⁺ | 6.4 ± 0.2 | Water-saturated nitrobenzene | [4] |

| Permeability Coefficient (Pe) | - | 14.9 x 10⁻⁶ cm/s | Porcine brain capillary endothelial cells (PBCEC) monolayer | [5] |

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |

| CCF-STTG1 (Human astrocytoma) | CCK-8 | 48 | 8.9 | [2][5] |

| HT-29 (Human colon adenocarcinoma) | Not specified | 48 | 2.8 | [5] |

| HepG2 (Human liver carcinoma) | Alamar Blue™ | 24 | 435.9 | [5] |

| MRC-5 (Human lung fibroblast) | Alamar Blue™ | 24 | 9.8 | [5] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. While indicative of biological activity, they are not a direct measure of ionophoric potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ionophoric properties of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential induced by this compound. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers.

Materials:

-

Cell line of interest (e.g., HepG2, SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

JC-1 staining solution (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Phosphate-buffered saline (PBS)

-

Black-walled, clear-bottom microplates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight at 37°C and 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Include a positive control group treated with FCCP (e.g., 10 µM). Incubate for the desired time (e.g., 1, 3, 6 hours).

-

JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells twice with warm PBS.

-

Fluorescence Measurement:

-

Plate Reader: Measure the fluorescence intensity of the red J-aggregates (Excitation: ~560 nm, Emission: ~595 nm) and the green J-monomers (Excitation: ~485 nm, Emission: ~535 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

-

Fluorescence Microscope: Visualize the cells using appropriate filter sets for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or depolarized cells will show green cytoplasmic fluorescence.

-

-

Data Analysis: Calculate the red/green fluorescence ratio for each treatment group. A decrease in this ratio compared to the control indicates mitochondrial depolarization.

Liposome Ion Flux Assay

This protocol outlines a method to directly measure the transport of ions across a lipid bilayer mediated by this compound using artificial vesicles (liposomes).

Materials:

-

Phospholipids (e.g., POPC, phosphatidylcholine)

-

Chloroform

-

Buffer A (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4)

-

Buffer B (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4)

-

This compound stock solution (in ethanol)

-

Ion-selective electrode or a fluorescent ion indicator (e.g., for K⁺, a K⁺-sensitive fluorescent dye)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Liposome Preparation:

-

Dissolve phospholipids in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with Buffer A to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size to create unilamellar vesicles (LUVs) of a uniform size.

-

-

Assay Setup:

-

Dilute the liposome suspension in Buffer B, creating an outward-directed K⁺ gradient.

-

Place the liposome suspension in a stirred cuvette at a constant temperature.

-

Insert an ion-selective electrode or add a fluorescent ion indicator to monitor the external ion concentration.

-

-

Initiation of Transport:

-

Add a small volume of the this compound stock solution to the cuvette to initiate ion transport.

-

-

Data Acquisition:

-

Record the change in external ion concentration or fluorescence over time. The initial rate of change is proportional to the ion flux mediated by this compound.

-

-

Data Analysis:

-

Calculate the initial rate of ion flux. This can be compared across different concentrations of this compound or with different cations to determine transport kinetics and selectivity.

-

Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity and can be adapted to study the formation of pores or channels by this compound in a cell membrane.

Materials:

-

Cell line suitable for patch-clamping (e.g., HEK293)

-

Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller and microforge

-

Extracellular solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)

-

Intracellular (pipette) solution (e.g., containing 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2)

-

This compound stock solution

Procedure:

-

Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy access to individual cells.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior (whole-cell configuration).

-

Baseline Recording: Record the baseline membrane current or voltage in the absence of this compound.

-

This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Data Recording: Record the changes in membrane current (in voltage-clamp mode) or membrane potential (in current-clamp mode) induced by this compound. The appearance of single-channel-like currents or a significant change in the whole-cell conductance would be indicative of ionophore activity.

-

Data Analysis: Analyze the recorded currents to determine properties such as single-channel conductance, open probability, and ion selectivity.

Signaling Pathways and Visualizations

This compound's ionophoric activity triggers distinct cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

This compound-Induced Apoptotic Pathway

The disruption of mitochondrial function by this compound is a key event in the initiation of the intrinsic apoptotic pathway.

Caption: this compound-induced intrinsic apoptotic pathway.

This compound and Cell Cycle Arrest at the G2/M Transition

This compound has been shown to induce cell cycle arrest, often at the G2/M checkpoint, preventing cells from entering mitosis.

Caption: Simplified pathway of this compound-induced G2/M cell cycle arrest.

Experimental Workflow: Liposome Ion Flux Assay

The following diagram illustrates the key steps in a liposome-based assay to measure this compound-mediated ion transport.

Caption: Workflow for a liposome-based ion flux assay.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]

Enniatin B: A Comprehensive Technical Guide to its Antibacterial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest for its broad-spectrum biological activities. This technical guide provides an in-depth analysis of the antibacterial and antifungal properties of this compound. It summarizes quantitative data on its inhibitory activity, details the experimental protocols for assessing its efficacy, and visualizes its mechanism of action and relevant experimental workflows. The primary mechanism underlying its antimicrobial effects is its ionophoric nature, leading to the disruption of cell membrane integrity and vital cellular processes.[1][2][3][4] This document aims to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel antimicrobial agents.

Antibacterial Activity of this compound

This compound has demonstrated a notable range of antibacterial activity, primarily against Gram-positive bacteria.[5] Its efficacy is attributed to its ability to form pores in the bacterial cell membrane, disrupting the transmembrane ion balance and leading to cell death.[5] While generally less active against Gram-negative bacteria, some studies have reported inhibitory effects.[1][6]

Quantitative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in the literature. These values provide a quantitative measure of its potency.

| Bacterial Species | Strain | MIC (µM) | Reference |

| Clostridium perfringens | ATCC 13124 | 12.5 | [5] |

| Staphylococcus aureus | ATCC 29213 | >100 | [5] |

| Bacillus subtilis | ATCC 6633 | >100 | [5] |

| Escherichia coli | CECT 4782 | - | [1] |

| Enterococcus faecium | CECT 410 | - | [1] |

| Salmonella enterica | CECT 554 | - | [1] |

| Shigella dysenteriae | CECT 584 | - | [1] |

| Listeria monocytogenes | CECT 935 | - | [1] |

| Yersinia enterocolitica | CECT 4054 | - | [1] |

| Pseudomonas aeruginosa | CECT 4628 | - | [1] |

| Mycobacterium phlei | - | - | [1] |

| Mycobacterium paratuberculosis | - | - | [1] |

Note: A dash (-) indicates that the source mentions activity but does not provide a specific MIC value.

Antifungal Activity of this compound

This compound also exhibits a considerable spectrum of antifungal activity.[1][3] Its mechanism of action in fungi is similar to that in bacteria, involving the disruption of membrane potential and integrity through its ionophoric properties.[1]

Quantitative Antifungal Spectrum

The table below presents the MIC values of this compound against various fungal species.

| Fungal Species | Strain | MIC (µM) | Reference |

| Candida albicans | ATCC 90028 | 100 | [5] |

| Fusarium graminearum | - | >100 | [5] |

| Beauveria bassiana | CECT 20499, 20191, 20412 | - | [1] |

| Trichoderma harzianum | T22 | - | [1] |

Note: A dash (-) indicates that the source mentions activity but does not provide a specific MIC value.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound's antimicrobial activity is its function as an ionophore.[1][2][3] Its lipophilic nature allows it to insert into the lipid bilayer of cell membranes, where it can form channels or act as a mobile carrier for cations, particularly potassium ions (K+).[1][2] This leads to an uncontrolled efflux of essential ions from the cytoplasm, disrupting the electrochemical gradient across the membrane. The collapse of the membrane potential ultimately leads to the inhibition of cellular processes and cell death.[5]

In addition to its direct membrane-damaging effects, this compound has been shown to interfere with specific fungal signaling pathways. In the pathogenic yeast Candida albicans, this compound inhibits biofilm formation by suppressing the morphological transition from yeast to hyphal form.[7][8] This is achieved, in part, by decreasing the expression of the hypha-specific gene HWP1.[8]

Caption: Mechanism of action of this compound as an ionophore.

Experimental Protocols

The assessment of the antibacterial and antifungal activity of this compound typically involves the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Solvent control (microorganism in broth with the highest concentration of the solvent used to dissolve this compound)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well containing the this compound dilutions, as well as to the positive and solvent control wells. The final volume in each well should be uniform (e.g., 200 µL).

-

Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeasts).

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Caption: Workflow for MIC determination by broth microdilution.

Inhibition of Fungal Biofilm Formation

This compound has been identified as an inhibitor of biofilm formation in Candida albicans.[7][8] Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The ability of this compound to disrupt this process is a significant aspect of its antifungal potential.

The experimental workflow to assess biofilm inhibition typically involves growing the fungus in the presence of varying concentrations of this compound and then quantifying the resulting biofilm.

Caption: Experimental workflow for assessing biofilm inhibition.

Conclusion and Future Directions

This compound demonstrates a significant and varied spectrum of antibacterial and antifungal activity. Its primary mode of action as an ionophore, leading to the disruption of cell membrane integrity, makes it an interesting candidate for further investigation in the development of novel antimicrobial therapies. The ability to inhibit biofilm formation in pathogenic fungi like Candida albicans further enhances its therapeutic potential.

Future research should focus on several key areas:

-

Expanding the Spectrum: Comprehensive screening against a wider range of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Synergy Studies: Investigating the potential for synergistic effects when combined with existing antimicrobial agents to enhance efficacy and combat resistance.

-

Toxicity and Pharmacokinetics: In-depth in vivo studies to evaluate the toxicological profile and pharmacokinetic properties of this compound to determine its suitability for therapeutic applications.

-

Mechanism Elucidation: Further exploration of the specific molecular targets and signaling pathways affected by this compound in different microorganisms to gain a more complete understanding of its antimicrobial effects.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this compound as a valuable antimicrobial agent.

References

- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial activity of the this compound, produced by Fusarium tricinctum in liquid culture, and cytotoxic effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enniatins from a marine-derived fungus Fusarium sp. inhibit biofilm formation by the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Enniatin B: An In-Depth Technical Guide to its Interaction with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, has garnered significant attention for its diverse biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2][3] Its primary mechanism of action is attributed to its ionophoric properties, enabling the transport of cations across cellular membranes, thereby disrupting crucial physiological ion gradients.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular membranes, its impact on membrane integrity and function, and the downstream cellular consequences. This document consolidates quantitative data on its activity, details key experimental protocols for its study, and visualizes the implicated signaling pathways, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.

Mechanism of Action at the Cellular Membrane

This compound's lipophilic nature allows it to readily insert into the lipid bilayer of cellular membranes.[1] Its unique cyclic structure, composed of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acids, creates a central cavity capable of chelating various cations.[5][6]

Ionophoric Activity

The primary and most studied mechanism of this compound is its function as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.[1][4] It can form complexes with a variety of monovalent and divalent cations, with a notable preference for potassium (K+).[1] This transport disrupts the electrochemical gradients essential for numerous cellular processes, including nutrient transport, maintenance of membrane potential, and signal transduction.[7]

This compound is proposed to function via a "carrier" model, where it encapsulates a cation, diffuses across the membrane, and releases the ion on the other side.[1][4] It can form both 1:1 and 2:1 "sandwich" complexes with cations, with the stoichiometry influencing its transport efficiency and selectivity.[1][5][8] Studies using tethered bilayer lipid membranes have shown that the presence of specific cations, such as Na+, can promote a cooperative incorporation of this compound into the membrane.[5][6]

Effects on Membrane Permeability and Potential

By shuttling cations across membranes, this compound increases the permeability of these barriers to ions.[1][7] This leads to a dissipation of the membrane potential, a critical component of cellular energy metabolism and signaling. The influx of cations, particularly K+, into the mitochondrial matrix can disrupt the mitochondrial membrane potential (ΔΨm), uncouple oxidative phosphorylation, and induce mitochondrial swelling.[1][9] This disruption of mitochondrial function is a key factor in this compound-induced cytotoxicity.

Quantitative Data on this compound-Membrane Interactions

The following tables summarize the available quantitative data regarding the cytotoxic effects and membrane transport of this compound across various cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference(s) |

| V79 (Chinese Hamster Lung Fibroblasts) | Neutral Red | 48 | 4 | [10] |

| V79 (Chinese Hamster Lung Fibroblasts) | Alamar Blue | 48 | >10 | [10] |

| MRC-5 (Human Fetal Lung Fibroblasts) | BrdU | Not Specified | 3.6 | [11] |

| HepG2 (Human Hepatocellular Carcinoma) | BrdU | Not Specified | >10 | [11] |

| HepG2 (Human Hepatocellular Carcinoma) | Alamar Blue | Not Specified | 435.9 | [12] |

| Caco-2 (Human Colorectal Adenocarcinoma) | Not Specified | 72 | 1.99 | [13] |

| H4IIE (Rat Hepatoma) | Not Specified | Not Specified | ~1-2.5 | [14][15] |

| CCF-STTG1 (Human Astrocytoma) | CCK-8 | 48 | 8.9 | [12] |

| PBCEC (Porcine Brain Capillary Endothelial Cells) | CCK-8 | 48 | >5 | [12] |

Table 2: Membrane Transport and Permeability of this compound

| Barrier Model | Permeability Metric | Value | Reference(s) |

| Caco-2 monolayer | Absorption after 4h | >65% | [12] |

| Porcine buccal mucosa | Steady-state plasma conc. | up to 1.3 mg/L | [12] |

| Blood-Brain Barrier (in vitro) | Influx Rate | High | [12] |

| ex vivo human skin | Permeation (kp,v) | 9.44 × 10−6 cm/h | [12] |

Impact on Cellular Organelles

This compound's ability to disrupt ion homeostasis extends to the membranes of intracellular organelles, leading to significant functional impairments.

Mitochondria

Mitochondria are a primary target of this compound. The influx of K+ into the mitochondrial matrix, facilitated by this compound, leads to:

-

Depolarization of the Mitochondrial Membrane Potential (ΔΨm): This disrupts the proton motive force required for ATP synthesis.[1][9]

-

Uncoupling of Oxidative Phosphorylation: The dissipation of the proton gradient uncouples electron transport from ATP production.

-

Mitochondrial Swelling: The osmotic imbalance caused by ion influx leads to swelling and potential rupture of the mitochondria.

-

Induction of the Mitochondrial Permeability Transition Pore (MPTP): This can trigger the release of pro-apoptotic factors into the cytoplasm.[1]

Lysosomes

Recent studies have indicated that lysosomes are also a target of this compound. It has been shown to cause lysosomal membrane permeabilization (LMP).[16][17] This can lead to the release of lysosomal hydrolases, such as cathepsins, into the cytosol, which can trigger apoptotic pathways.[18] The mechanism is thought to be related to the destabilization of lysosomal associated membrane proteins (LAMPs).[18]

Cellular Consequences and Signaling Pathways

The membrane-disrupting activities of this compound trigger a cascade of cellular events, ultimately leading to cell death and other toxicological outcomes.

Induction of Apoptosis and Necrosis

This compound is a potent inducer of programmed cell death (apoptosis).[1][14] The mitochondrial dysfunction and lysosomal damage it causes are key initiating events. The release of cytochrome c from mitochondria activates the caspase cascade, leading to the execution of the apoptotic program.[9] Specifically, the activation of caspase-3 and -7 has been observed in response to this compound treatment.[14] At higher concentrations, this compound can also induce necrotic cell death, likely due to a massive loss of membrane integrity and cellular energy depletion.[1]

Oxidative Stress

The disruption of mitochondrial function by this compound can lead to an overproduction of reactive oxygen species (ROS).[9] This imbalance between ROS generation and the cell's antioxidant capacity results in oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, further contributing to cytotoxicity.[9]

Modulation of Signaling Pathways

This compound has been shown to influence several key cellular signaling pathways:

-

ERK Pathway: this compound can decrease the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that is involved in cell proliferation and survival.[14][15]

-

Inflammatory Responses: In immune cells like macrophages, this compound can induce pro-inflammatory responses, potentially through the activation of inflammasomes.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with cellular membranes and its downstream effects.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in ΔΨm results in a decrease in TMRM fluorescence.[1][9][20]

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).

-

Staining:

-

Imaging/Analysis:

-

Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red). Quantify the fluorescence intensity of individual mitochondria or whole cells.

-

Flow Cytometry: Harvest the cells, resuspend them in the TMRM staining solution, and analyze the fluorescence using a flow cytometer.[1]

-

-

Data Analysis: Compare the TMRM fluorescence intensity of this compound-treated cells to that of the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.

Assessment of Lysosomal Membrane Permeability using Neutral Red Uptake Assay

Principle: Neutral Red is a weak cationic dye that accumulates in the lysosomes of viable cells. Damage to the lysosomal membrane results in a decreased uptake and retention of the dye.[16][17][21]

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound as described above.

-

Staining:

-

Extraction:

-

Remove the Neutral Red solution and wash the cells with PBS.

-

Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

-

Agitate the plate for 10 minutes to ensure complete solubilization.

-

-

Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

-

Data Analysis: A decrease in absorbance in this compound-treated wells compared to the control indicates lysosomal membrane damage.

Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22][23]

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, detach using a gentle method (e.g., trypsin-free dissociation buffer) and collect by centrifugation.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.[24]

-

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[10][14][25]

Protocol:

-

Cell Culture and Treatment: Plate and treat cells with this compound.

-

Staining:

-

Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium or buffer.

-

Remove the treatment medium and load the cells with the DCFH-DA solution.

-

Incubate for 30-60 minutes at 37°C.[10]

-

-

Analysis:

Caspase-3/7 Activity Assay

Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of the substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[16][17][18]

Protocol:

-

Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.

-

Assay:

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: An increase in luminescence in treated cells compared to the control indicates activation of caspase-3/7.

Visualizations

The following diagrams illustrate key pathways and workflows related to the action of this compound.

Caption: Mechanism of this compound-induced cytotoxicity.

Caption: this compound-induced apoptotic signaling cascade.

Caption: Workflow for apoptosis detection by flow cytometry.

Conclusion

This compound's interaction with cellular membranes is a complex process with profound consequences for cell physiology. Its primary role as an ionophore disrupts fundamental ion gradients, leading to mitochondrial and lysosomal dysfunction, oxidative stress, and the activation of cell death pathways. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the toxicological properties of this compound and its potential as a therapeutic agent. A deeper understanding of its membrane interactions will be crucial for developing strategies to mitigate its harmful effects as a food contaminant and for exploring its potential applications in areas such as oncology.

References

- 1. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 11. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 12. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]

- 14. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 15. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. ulab360.com [ulab360.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. bosterbio.com [bosterbio.com]

- 25. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

Toxicological Profile of Enniatin B in In Vitro Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B (ENN B), a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a frequent contaminant of cereal grains and their derived products.[1][2] Its presence in the food chain raises significant concerns for human and animal health. In vitro studies have been instrumental in elucidating the cytotoxic and mechanistic actions of ENN B, revealing a multifaceted toxicological profile. This technical guide provides a comprehensive overview of the in vitro toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved in its toxicity.

Data Presentation: Cytotoxicity of this compound in Various In Vitro Models

The cytotoxic potential of this compound has been evaluated across a range of cell lines, with IC50 values varying depending on the cell type, exposure duration, and the toxicological endpoint measured. The following tables summarize the quantitative data on the cytotoxicity of this compound.

| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |

| Caco-2 | Human colorectal adenocarcinoma | MTT | 24 | >30 | [3] |

| Caco-2 | Human colorectal adenocarcinoma | MTT | 48 | 1.4 - >30 | [3] |

| Caco-2 | Human colorectal adenocarcinoma | MTT | 72 | 1.4 - >30 | [3] |

| CHO-K1 | Chinese hamster ovary | MTT | 24 | 11 | [3] |

| CHO-K1 | Chinese hamster ovary | MTT | 48 | 2.80 ± 0.16 | [3] |

| HepG2 | Human hepatocellular carcinoma | MTT | 24 | 435.9 | [3] |

| HepG2 | Human hepatocellular carcinoma | MTT | 48 | 0.9 - 435.9 | [3] |

| HepG2 | Human hepatocellular carcinoma | MTT | 72 | 0.9 - 435.9 | [3] |

| HT-29 | Human colorectal adenocarcinoma | MTT | 48 | 1.4 - 16.8 | [3] |

| MRC-5 | Human fetal lung fibroblast | BrdU | 24 | 9.8 | [4] |

| MRC-5 | Human fetal lung fibroblast | BrdU | 48 | 0.6 - 9.8 | [3] |

| V79 | Chinese hamster lung fibroblast | Neutral Red | 48 | 4 | [1] |

Core Toxicological Mechanisms and Signaling Pathways

This compound exerts its toxic effects through a variety of interconnected mechanisms, primarily stemming from its ionophoric nature. This allows it to transport cations across biological membranes, disrupting cellular ion homeostasis and triggering a cascade of downstream events.

Ionophoric Activity and Disruption of Ion Homeostasis

The primary mechanism of this compound's toxicity is its ability to act as an ionophore, forming complexes with mono- and divalent cations (with a preference for K+) and facilitating their transport across cellular and mitochondrial membranes.[3][5] This disrupts the electrochemical gradients essential for normal cellular function.

Mitochondrial Dysfunction

The disruption of ion gradients directly impacts mitochondrial function. The influx of K+ into the mitochondrial matrix leads to mitochondrial swelling, depolarization of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and a decreased capacity for calcium retention.[5][6] This ultimately impairs cellular energy metabolism.[7]

Oxidative Stress

This compound exposure has been shown to induce the generation of reactive oxygen species (ROS) in several cell lines.[8] While the exact mechanism is not fully elucidated, it is believed to be a consequence of mitochondrial dysfunction. The overproduction of ROS can lead to lipid peroxidation and damage to other cellular components. However, some studies suggest that cytotoxicity can occur independently of ROS generation.[8]

Lysosomal Membrane Permeabilization and Apoptosis Induction

A key event in this compound-induced cytotoxicity is the destabilization of lysosomal membranes, leading to lysosomal membrane permeabilization (LMP).[9][10] This results in the release of lysosomal proteases, such as cathepsins (particularly Cathepsin B), into the cytosol.[11][12] Cytosolic cathepsins can then trigger the intrinsic apoptotic pathway through the activation of caspases.[11][12] this compound has been shown to induce apoptosis in various cell lines, characterized by nuclear fragmentation and the formation of apoptotic bodies.[3] This process involves the activation of key executioner caspases like caspase-3 and caspase-7.[13]

Cell Cycle Arrest

This compound can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest, most notably at the G2/M phase.[9][10] This arrest is a cellular response to stress and DNA damage, preventing the cell from entering mitosis with compromised genetic material. The molecular players involved include cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle transitions. For instance, alterations in the levels and activities of Cyclin B1 and Cdk1 (Cdc2) are implicated in G2/M arrest.[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. Below are outlines of key experimental protocols used to assess the in vitro toxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red (NR) uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to attach.

-

Treatment: Treat cells with different concentrations of this compound.

-

NR Staining: After the treatment period, incubate the cells with a medium containing Neutral Red.

-

Washing and Destaining: Wash the cells to remove the excess dye and then add a destain solution to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

Comet Assay for Genotoxicity

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, creating a "comet tail."

Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide.

-

Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline solution to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Conclusion

The in vitro toxicological profile of this compound is characterized by its potent cytotoxicity across a range of cell lines. Its primary mode of action as an ionophore initiates a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, lysosomal membrane permeabilization, and ultimately, apoptosis and cell cycle arrest. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals in the fields of toxicology and drug development to further investigate the risks associated with this compound exposure and to explore its potential as a lead compound in therapeutic applications. Further research is warranted to fully elucidate the intricate signaling networks and to translate these in vitro findings to in vivo toxicological outcomes.

References

- 1. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inducing G2/M Cell Cycle Arrest and Apoptosis through Generation Reactive Oxygen Species (ROS)-Mediated Mitochondria Pathway in HT-29 Cells by Dentatin (DEN) and Dentatin Incorporated in Hydroxypropyl-β-Cyclodextrin (DEN-HPβCD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]

- 5. Enniatin B1: Emerging Mycotoxin and Emerging Issues [mdpi.com]

- 6. Fusarium mycotoxin this compound: Cytotoxic effects and changes in gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Enniatin B: A Technical Guide to its Role in Inducing Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enniatin B (ENN B) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, commonly found as a contaminant in cereal grains.[1][2] Beyond its toxicological interest, ENN B has garnered significant attention for its potent cytotoxic activities against various cancer cell lines.[1][3][4] Its primary mechanism of action is attributed to its ionophoric properties, allowing it to form pores in cellular and organellar membranes and disrupt ion homeostasis.[1][3] This disruption triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis.[1][4] Recent studies suggest ENN B's potential as an anticancer agent due to its ability to induce apoptosis in tumor cells, often with greater specificity than traditional chemotherapeutics.[4]

This technical guide provides an in-depth examination of the molecular mechanisms underlying ENN B-induced apoptosis, presents key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of this compound-Induced Apoptosis

This compound induces apoptosis through a multi-faceted approach, primarily targeting mitochondria, lysosomes, and caspase signaling cascades. The process is often initiated by its ionophoric activity, which disrupts cellular homeostasis and triggers oxidative stress.

Mitochondrial Disruption and the Intrinsic Pathway

Mitochondria are central to ENN B's apoptotic mechanism.[1] As a K+ ionophore, ENN B facilitates the influx of potassium ions into the mitochondrial matrix, which leads to a decrease in the mitochondrial membrane potential (MMP).[1] The collapse of the MMP is a critical early event in the intrinsic apoptotic pathway.[1] This disruption, often referred to as mitochondrial permeability transition (MPT), leads to the opening of the permeability transition pore (PTP), further dissipating the membrane potential and causing the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[1]

Generation of Reactive Oxygen Species (ROS)

Several studies have demonstrated that apoptosis mediated by enniatins is strongly linked to the overproduction of Reactive Oxygen Species (ROS).[5] The mitochondrial dysfunction caused by ENN B is a major source of this oxidative stress.[1] The excessive ROS can damage cellular components, including lipids, proteins, and DNA, and act as signaling molecules to further propagate the apoptotic cascade.[5]

Caspase Activation Cascade

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that activates the initiator caspase, caspase-9.[5] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[4][5][6] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a host of cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological changes of apoptosis such as nuclear fragmentation and the formation of apoptotic bodies.[1][4]

Lysosomal Pathway Involvement

ENN B has also been shown to compromise the integrity of lysosomal membranes.[3][7] This can lead to the leakage of lysosomal proteases, such as cathepsins, into the cytosol.[3][7] For instance, this compound can induce the cytosolic release and extracellular secretion of cathepsin B to trigger apoptosis.[7] Leaked cathepsins can contribute to the apoptotic process by activating other pro-apoptotic proteins and caspases.[7]

Signaling Pathway Visualization

The following diagram illustrates the key molecular events in this compound-induced apoptosis.

Caption: Signaling cascade of this compound-induced apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of this compound and its analogue Enniatin B1 is often quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the cell line and exposure duration.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Caco-2 | 1.4 to >30 | 3 - 72 | [4] |

| HepG2 | 0.9 to 435.9 | 3 - 72 | [4] |

| CHO-K1 | 2.80 to 11 | 3 - 72 | [4] |

| HT-29 | 1.4 to 16.8 | Not Specified | [4] |

| MRC-5 | 0.6 to 9.8 | Not Specified | [4] |

| H4IIE | ~1 - 2.5 | Not Specified | [6][8] |

Table 2: IC50 Values of Enniatin B1 in Various Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Caco-2 | 0.8 to 10.8 | 24 - 72 | [5] |

| HT-29 | 3.7 to 16.6 | 24 - 72 | [5] |

| HepG2 | 8.5 to 24.3 | 24 - 72 | [5] |

| MRC-5 | 4.5 to 4.7 | 24 - 72 | [5] |

| CHO-K1 | 2.47 to 4.53 | 24 - 72 | [5] |

| PK-15 | 41 | 24 | [5] |

Experimental Protocols

To investigate this compound-induced apoptosis, a series of standardized assays are employed. The following protocols provide detailed methodologies for key experiments.

General Experimental Workflow

A typical investigation into the apoptotic effects of this compound follows a structured workflow from cell preparation to multi-parametric analysis.

References

- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fusarium mycotoxin this compound: Cytotoxic effects and changes in gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]

- 5. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Preliminary Investigation into the Anticancer Properties of Enniatin B

A Technical Guide for Researchers and Drug Development Professionals

Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest within the scientific community for its potential as an anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of the preliminary research into this compound's anticancer properties, focusing on its cytotoxic effects, mechanisms of action, and impact on key cellular signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic compounds.

Cytotoxic Activity of this compound

This compound has demonstrated cytotoxic effects across a range of cancer cell lines.[4][5] Its lipophilic nature allows it to integrate into cellular membranes, leading to disruptions in ion homeostasis, a key factor in its cytotoxic mechanism.[4][6] The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and exposure duration.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| H4IIE | Hepatoma | ~1-2.5 | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | ~10-25 | Not Specified | |

| C6 | Glioma | ~10-25 | Not Specified | [7] |

| KB-3-1 | Cervical Carcinoma | Not Specified | Not Specified | [1] |

| CaSki | Cervical Carcinoma | Not Specified | Not Specified | [6] |

| HTB-31 | Cervical Carcinoma | Not Specified | Not Specified | [6] |

| Hep3B | Liver Cancer | Not Specified | Not Specified | [6] |

| Caco-2 | Colorectal Adenocarcinoma | 1.99 ± 0.09 | 72 | [8] |

| N87 | Gastric Carcinoma | 1.7 ± 0.1 | Not Specified | [8] |

Mechanisms of Anticancer Action

The anticancer activity of this compound is attributed to several interconnected mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[4][5] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.[9]

Several key pathways are implicated in this compound-induced apoptosis:

-

Reactive Oxygen Species (ROS) Overproduction: this compound treatment has been shown to increase the intracellular levels of ROS.[10] This oxidative stress can damage cellular components and trigger the apoptotic cascade.

-

Mitochondrial Pathway: The compound can induce mitochondrial membrane permeabilization, a critical event in the intrinsic pathway of apoptosis.[10]

-

Caspase Activation: this compound activates key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[5][10]

-

Modulation of Apoptotic Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[10]

-

Lysosomal Membrane Permeabilization: this compound can destabilize lysosomal membranes, leading to the release of cathepsins into the cytosol, which can in turn contribute to apoptosis.[9][11][12]

Cell Cycle Arrest

This compound can also halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.[4][10] The specific phase of arrest appears to be cell-type and time-dependent. For instance, in Caco-2 cells, this compound caused an arrest in the G2/M phase after 24 hours and in the S phase after 72 hours.[10] In HepG2 cells, an accumulation of cells in the G0/G1 phase was observed.[10] This cell cycle arrest is often linked to the modulation of key regulatory proteins.

Modulation of Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to interfere with critical intracellular signaling pathways that regulate cell proliferation, survival, and death.

-

MAPK/ERK Pathway: this compound has been shown to decrease the activation of the extracellular-regulated protein kinase (ERK), a key component of the MAPK signaling pathway that is often hyperactivated in cancer and promotes cell proliferation.[7][10]

-

p53 Signaling: this compound can exert both p53-dependent and p53-independent effects.[13] In p53 wild-type cells, it can lead to a more efficient block of DNA synthesis and a stronger G0/G1 cell cycle arrest, associated with the induction of p53 and its downstream target, the cell cycle inhibitor p21.[13] However, its cytotoxic activity through Bax activation appears to be independent of the p53 status.[13]

In Vivo Studies

Preliminary in vivo studies have provided evidence for the anticancer potential of this compound. In a cervical carcinoma xenograft model, the combination of this compound with the multi-kinase inhibitor Sorafenib resulted in a synergistic reduction of tumor growth.[1][6] These findings highlight the potential of this compound in combination therapy strategies.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the investigation of this compound's anticancer properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses significant anticancer properties, mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways. Its efficacy in vitro and in a preclinical in vivo model warrants further investigation. Future research should focus on elucidating the detailed molecular targets of this compound, expanding in vivo studies to other cancer models, and exploring its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent, either alone or in combination with existing cancer therapies. The development of synthetic analogs with improved efficacy and reduced toxicity could also be a promising avenue for future drug development efforts.

References

- 1. The naturally born fusariotoxin this compound and Sorafenib exert synergistic activity against cervical cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]

- 6. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]